2-Cyclobuten-1-one, 3-ethoxy-4,4-dimethyl-2-(phenylmethyl)-
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Overview
Description
2-Cyclobuten-1-one, 3-ethoxy-4,4-dimethyl-2-(phenylmethyl)- is a complex organic compound with the molecular formula C15H18O2. This compound is characterized by a cyclobutenone core with ethoxy, dimethyl, and phenylmethyl substituents. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 3-ethoxy-4,4-dimethyl-2-(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with benzyl chloride in the presence of a base, followed by cyclization using a strong acid. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobuten-1-one, 3-ethoxy-4,4-dimethyl-2-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutenone ring to a cyclobutane ring.
Substitution: The ethoxy and phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce cyclobutane derivatives.
Scientific Research Applications
2-Cyclobuten-1-one, 3-ethoxy-4,4-dimethyl-2-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobuten-1-one, 3-ethoxy-4,4-dimethyl-2-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Cyclobuten-1-one, 3-ethoxy-4,4-dimethyl-2-(trimethylsilyl): Similar in structure but with a trimethylsilyl group instead of a phenylmethyl group.
2-Cyclopenten-1-one, 3,4-dimethyl-: A related compound with a cyclopentenone core.
3,4-Dimethoxy-3-cyclobutene-1,2-dione: Another cyclobutene derivative with different substituents.
Uniqueness
2-Cyclobuten-1-one, 3-ethoxy-4,4-dimethyl-2-(phenylmethyl)- is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H18O2 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-benzyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one |
InChI |
InChI=1S/C15H18O2/c1-4-17-14-12(13(16)15(14,2)3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChI Key |
DXNXMXWKECSCBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)C1(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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